molecular formula C14H8F4O2 B595605 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261824-93-4

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No. B595605
CAS RN: 1261824-93-4
M. Wt: 284.21
InChI Key: HLPGMAWEYLCBPT-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261824-93-4 . It has a molecular weight of 284.21 and its IUPAC name is 5-fluoro-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is 1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has a molecular weight of 284.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents . The presence of fluorine atoms in the molecule can enhance the biological activity of the APIs.

Building Block in Medicinal Chemistry

As a benzoic acid building block, this compound can be easily attached to molecule scaffolds through amination reactions . This makes it a valuable tool in the field of medicinal chemistry for the development of new drugs.

Facilitator of Nucleophilic Substitution and Friedel-Craft Acylation

The carboxylic acid group of this compound can be converted to an acyl chloride, which can then undergo nucleophilic substitution and Friedel-Craft acylation . These are fundamental reactions in organic chemistry, widely used in the synthesis of various organic compounds.

Fusion Inhibitor of Influenza A Virus

A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by this compound . The product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .

Component in the Synthesis of Anticancer Drugs

This compound is used as a synthetic building block for dibenzoate esters type anticancer drugs . The presence of fluorine atoms in the molecule can enhance the biological activity of the anticancer drugs.

Bradykinin B1 Receptor Antagonists

The benzamide moiety of this compound proved to be a suitable replacement for the aryl ester functionality of biaryl based antagonists . This makes it a valuable tool in the development of bradykinin B1 receptor antagonists.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

properties

IUPAC Name

3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGMAWEYLCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691165
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

CAS RN

1261824-93-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261824-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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